Home > Products > Screening Compounds P127304 > 7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one
7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one -

7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-13425072
CAS Number:
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. It is classified as a dihydroquinazolinone, characterized by the presence of a bromine atom and a methyl group at specific positions on the quinazolinone ring.

Source and Classification

The compound is synthesized from various precursors, primarily involving 2-aminobenzamides and other functionalized derivatives. It falls under the broader category of quinazolinones, which are known for their diverse pharmacological activities. The classification of 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one as a quinazolinone highlights its structural features and potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one can be achieved through several methods, including microwave-assisted synthesis and traditional thermal methods. A notable approach involves the reaction of 2-aminobenzamide with succinic anhydride, followed by cyclization under controlled conditions.

Technical Details

  1. Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave energy to promote the cyclization of precursors.
  2. Thermal Conditions: The reaction typically requires heating at temperatures around 130 °C for optimal conversion rates, with specific time adjustments to minimize side product formation .
Molecular Structure Analysis

Structure

The molecular structure of 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one can be represented as follows:

  • Chemical Formula: C_10H_8BrN_3O
  • Molecular Weight: Approximately 256.09 g/mol

Data

The compound features a fused bicyclic structure with a bromine substituent at position 7 and a methyl group at position 8 on the quinazolinone ring. The arrangement of atoms contributes to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Reactions

7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one participates in various chemical reactions typical of quinazolinones, including:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Cyclization Reactions: It can act as a precursor in synthesizing more complex heterocyclic compounds through cyclization with different reagents .

Technical Details

The reactivity of this compound is influenced by the electronic properties imparted by the bromine and methyl groups, facilitating various synthetic pathways in medicinal chemistry.

Mechanism of Action

Process

The mechanism of action for compounds like 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one often involves interaction with biological targets such as enzymes or receptors. For instance:

  1. Inhibition of Enzyme Activity: The compound may inhibit specific kinases or other enzymes involved in cell proliferation.
  2. Antimicrobial Activity: Its structural features allow it to interact with microbial targets, disrupting their function .

Data

Studies have shown that modifications in the quinazolinone structure can significantly affect biological activity, making it a target for further research.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a crystalline solid.
  2. Melting Point: The melting point is often reported around 150–155 °C.
  3. Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but sensitive to strong bases.
  2. Reactivity: Reacts with nucleophiles due to the presence of the electrophilic bromine atom .
Applications

Scientific Uses

7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one has several potential applications:

  1. Pharmaceutical Development: Investigated for its anticancer properties against various cell lines.
  2. Antimicrobial Agents: Explored for efficacy against bacterial infections.
  3. Biological Research: Used in studies focusing on enzyme inhibition and drug design .
Synthetic Methodologies & Optimization Strategies

Fragment-Based Combinatorial Screening for Quinazolinone Core Development

Fragment-based combinatorial screening (FBCS) has emerged as a powerful strategy for developing functionally complex quinazolinone cores. This approach systematically assembles molecular fragments with confirmed target affinity into novel hybrid structures. For 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, FBCS leveraged the established bioactivity of brominated quinazolinone fragments against epigenetic targets like BRD4 and DNA repair enzymes such as PARP1 [6]. Key screening stages included:

  • Fragment Library Design: Curated brominated quinazolinone building blocks (e.g., 7-bromoquinazolin-4(3H)-one) were combined with methyl-substituted heterocyclic fragments using diversity-oriented synthesis. The bromo group served as a handle for downstream functionalization while enhancing π-stacking in target binding pockets [1] [5].
  • In Silico Prioritization: Molecular docking against PARP1 and BRD4 identified fragments with optimal binding geometries. Fragments forming hydrogen bonds with conserved residues (e.g., PARP1's Gly863/Ser904 and BRD4's Asn140) were prioritized [6]. Computational scoring revealed that 7-bromo-8-methyl substitution improved binding free energy by -2.3 kcal/mol compared to non-methylated analogues [6].
  • Experimental Validation: Screening against BRCA1/2 wild-type cell lines (MDA-MB-468, MCF-7) confirmed synergistic effects in dual-target inhibitors derived from these fragments. Active compounds induced G1 phase cell cycle arrest and apoptosis through simultaneous PARP1 and BRD4 engagement [6].

Table 1: Fragment Screening Outcomes for Quinazolinone Core Optimization

Fragment CombinationBinding ΔG (kcal/mol)Cellular IC₅₀ (μM)Primary Target Engagement
7-Bromoquinazolinone + Methylpiperazine-9.111.35 ± 0.73PARP1 (DNA repair)
8-Methylquinazolinone + Bromophenyl-8.715.20 ± 1.05BRD4 (Epigenetic)
7-Bromo-8-methylquinazolinone-11.48.93 ± 0.61Dual PARP1/BRD4

Microwave-Assisted vs. Traditional Thermal Cyclization Approaches

Cyclization to form the dihydroquinazolin-4-one core employs either microwave irradiation or thermal heating, with significant efficiency differences:

  • Microwave-Assisted Cyclization:
  • Uses iron(III) chloride (FeCl₃) catalyst under 600 W irradiation
  • Achieves near-quantitative yields (>95%) in 3–5 minutes through selective dielectric heating [8]
  • Demonstrates superior regioselectivity for 8-methyl positioning (≥98% isomer purity) due to rapid, uniform energy transfer minimizing side reactions [4]

  • Conventional Thermal Methods:

  • Require reflux in high-boiling solvents (e.g., DMF, xylene) at 140–180°C for 6–24 hours
  • Yield only 65–75% with significant by-product formation (e.g., decarboxylated or over-oxidized derivatives) [7]
  • Exhibit poor temperature control leading to variable methylation patterns (≤85% 8-isomer selectivity)

Table 2: Reaction Parameter Comparison for Quinazolinone Cyclization

ParameterMicrowave MethodThermal Method
Temperature150°C140–180°C
Time3–5 min6–24 hours
CatalystFeCl₃ (2 mmol)None (or acid catalysts)
Yield92–97%65–75%
8-Methyl Regioselectivity>98%80–85%
Energy Consumption0.05–0.1 kWh1.5–2.5 kWh

Halogenation and Methylation Positional Selectivity in Quinazolinone Derivatives

Positional control of bromo and methyl groups dictates electronic and steric properties critical for bioactivity:

  • Bromination Selectivity:
  • Electrophilic bromination at C7 occurs preferentially over C5/C6 (10:1 ratio) due to resonance stabilization of the cationic intermediate [7]
  • Directed ortho-metalation (DoM) using n-BuLi enables exclusive C7 functionalization when protected amides direct metallation [3]
  • C7 bromination increases electrophilicity at C4-carbonyl (13% reduced electron density by DFT calculations), enhancing hydrogen bonding with biological targets [6]
  • Methyl Group Effects:
  • 8-Methyl substitution induces a 15° out-of-plane twist in the quinazolinone core, optimizing van der Waals contacts in hydrophobic enzyme pockets [3]
  • Methylation at C8 improves metabolic stability by blocking CYP3A4-mediated oxidation (t₁/₂ increase from 1.2 to 4.7 hours in microsomal assays) [3]
  • Ortho-methyl groups sterically hinder rotation, locking the bromo substituent in conformations favoring halogen bonding with protein carbonyls (e.g., bond distance 3.2Å with PARP1 Leu769) [6]

Table 3: Electronic and Steric Effects of Substituent Positioning

Substituent PositionElectrostatic Potential Shift (kcal/mol)Steric Accessibility (Ų)Target Affinity (Kd, nM)
5-Bromo+8.245.2420
7-Bromo-5.738.912
8-Methyl-3.122.78
7-Bromo-8-methyl-12.315.40.6

Linker Design for Multitarget Pharmacophore Integration

Strategic linker engineering enables the fusion of quinazolinone cores with secondary pharmacophores for dual-target inhibition:

  • Optimal Linker Length:
  • C5/C6-alkyl chains (n=4–6 carbons) connect hydroxamic acid motifs to quinazolinone without steric clash, maintaining HDAC6 inhibition (IC₅₀=8.2 nM) [3]
  • Short linkers (<3 carbons) reduce HDAC potency by 50-fold due to inadequate tunnel penetration [3]

  • Rigid vs. Flexible Spacers:

  • Aliphatic linkers (e.g., –(CH₂)₄NH–) enable conformational adaptation between PI3Kδ and HDAC6 binding sites, showing 5× greater cellular potency than aromatic counterparts [3]
  • Piperazine-containing semi-rigid linkers balance flexibility and directionality, improving oral bioavailability (F=62%) while retaining dual enzymatic inhibition [6]

  • Bioisosteric Replacements:

  • Urea linkers enhance solubility (LogP reduction from 4.1 to 2.3) while forming critical hydrogen bonds with ASP766 in PARP1’s catalytic domain [7]
  • Thiourea or sulfonamide replacements diminish potency by disrupting water-mediated hydrogen bonding networks essential for target engagement [7]

Table 4: Linker Optimization Impact on Dual Inhibitor Efficacy

Properties

Product Name

7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one

IUPAC Name

7-bromo-8-methyl-3H-quinazolin-4-one

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-5-7(10)3-2-6-8(5)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)

InChI Key

OKRBRLFWCJZXGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CNC2=O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.